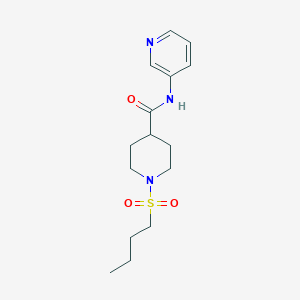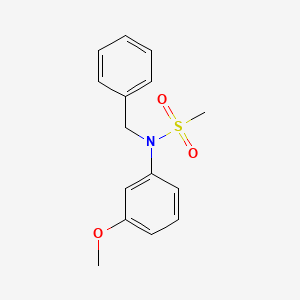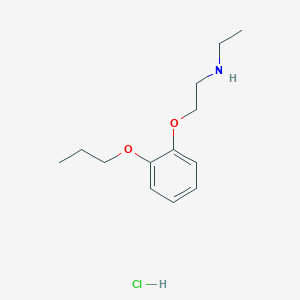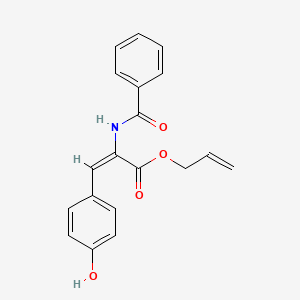![molecular formula C15H18N6 B5415341 (5-methylpyrazolo[1,5-a]pyrimidin-7-yl)[3-(3-pyridinylamino)propyl]amine](/img/structure/B5415341.png)
(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)[3-(3-pyridinylamino)propyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)[3-(3-pyridinylamino)propyl]amine, also known as MP-7, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound exhibits potent biological activity and has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (5-methylpyrazolo[1,5-a]pyrimidin-7-yl)[3-(3-pyridinylamino)propyl]amine involves its ability to modulate various signaling pathways in cells. The compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis. This compound also inhibits the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in lipid metabolism and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animals. The compound has been shown to increase glucose uptake and improve insulin sensitivity in cells. This compound has also been shown to reduce lipid accumulation and improve lipid metabolism in animals. Additionally, this compound has been shown to reduce oxidative stress and inflammation in cells and animals.
Avantages Et Limitations Des Expériences En Laboratoire
(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)[3-(3-pyridinylamino)propyl]amine has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. This compound is also highly potent and exhibits a dose-dependent effect on cellular and animal models. However, there are some limitations to using this compound in lab experiments. The compound has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, this compound has not been extensively studied for its potential toxicity and safety profile.
Orientations Futures
There are several future directions for the study of (5-methylpyrazolo[1,5-a]pyrimidin-7-yl)[3-(3-pyridinylamino)propyl]amine. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the study of the compound's potential toxicity and safety profile. Additionally, further research is needed to explore the potential therapeutic applications of this compound in various diseases. Finally, the development of more effective delivery systems for this compound is an area of interest for future research.
Conclusion:
In conclusion, this compound is a novel compound that exhibits potent biological activity and has potential therapeutic applications in various diseases. The compound's mechanism of action involves its ability to modulate various signaling pathways in cells. This compound has several advantages for lab experiments, but there are also some limitations to its use. Future research is needed to explore the potential therapeutic applications of this compound and to develop more efficient delivery systems for the compound.
Méthodes De Synthèse
The synthesis of (5-methylpyrazolo[1,5-a]pyrimidin-7-yl)[3-(3-pyridinylamino)propyl]amine involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 5-methylpyrazolo[1,5-a]pyrimidine, which is then reacted with 3-bromo-1-propanol to obtain the intermediate product. This intermediate is then reacted with 3-(3-pyridinylamino)propylamine to obtain the final product, this compound. The synthesis of this compound has been optimized to ensure high yields and purity of the compound.
Applications De Recherche Scientifique
(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)[3-(3-pyridinylamino)propyl]amine has been studied for its potential therapeutic applications in various diseases. The compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and alleviate inflammation. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
N'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N-pyridin-3-ylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-12-10-15(21-14(20-12)5-9-19-21)18-8-3-7-17-13-4-2-6-16-11-13/h2,4-6,9-11,17-18H,3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXHQESKBONANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)NCCCNC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-fluorophenoxy)methyl]-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5415262.png)
![2-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}isonicotinamide](/img/structure/B5415273.png)
![2-(5-chloro-2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5415274.png)
![N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5415275.png)




![4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5415338.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,3-dimethylbutanamide](/img/structure/B5415348.png)

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-isobutyryloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5415357.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2(1H)-pyridinone](/img/structure/B5415360.png)
![N-(2-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5415371.png)